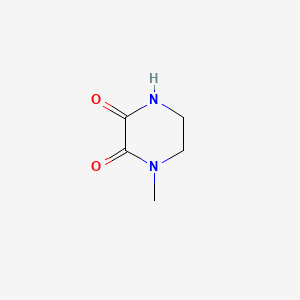

1-Methylpiperazine-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKVEQXAOQPAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208420 | |

| Record name | 2,3-Piperazinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-29-3 | |

| Record name | 2,3-Piperazinedione, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Piperazinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methylpiperazine-2,3-dione from N-methylethylenediamine

Foreword: The Strategic Importance of Piperazinediones

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a diverse array of therapeutic agents targeting conditions from cancer to central nervous system disorders.[1] Among these, the piperazine-2,3-dione core represents a particularly versatile intermediate. Its vicinal dicarbonyl functionality allows for further chemical modification, making it a valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth, field-proven methodology for the synthesis of a key derivative, 1-methylpiperazine-2,3-dione, through the cyclocondensation of N-methylethylenediamine and diethyl oxalate. The protocols and insights presented herein are designed to be self-validating, ensuring both scientific rigor and practical applicability for researchers and drug development professionals.

The Core Reaction: Mechanism and Rationale

The synthesis of this compound is achieved via a direct and efficient cyclocondensation reaction. This process involves a double nucleophilic acyl substitution where the two amine functionalities of N-methylethylenediamine react with the two electrophilic ester groups of diethyl oxalate to form a stable six-membered heterocyclic ring.

Mechanistic Breakdown

The reaction proceeds in two principal stages:

-

Initial Acylation (Intermolecular): The more sterically accessible primary amine of N-methylethylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The tetrahedral intermediate formed then collapses, expelling an ethoxide leaving group (in the form of ethanol) to yield an N-acylated intermediate.

-

Cyclization (Intramolecular): The secondary amine of the linear intermediate then performs an intramolecular nucleophilic attack on the remaining ester carbonyl carbon. This ring-closing step forms a second tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to yield the final product, this compound.

The driving force for this reaction is the formation of stable amide bonds within a thermodynamically favored six-membered ring system.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step molecular transformation.

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol: A Self-Validating System

This section details a robust and reproducible protocol for the synthesis. The procedure is designed for clarity and safety, incorporating checks and justifications for each step.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| N-methylethylenediamine | ≥98% purity | Starting diamine nucleophile |

| Diethyl oxalate | ≥99% purity | Starting diester electrophile |

| Absolute Ethanol | Anhydrous, 200 proof | Reaction solvent |

| Round-bottom flask | Sized appropriately for the reaction scale | Reaction vessel |

| Reflux Condenser | With appropriate joint size | Prevent solvent loss during heating |

| Magnetic Stirrer & Stir Bar | Ensure homogeneous mixing | |

| Heating Mantle | With temperature control | Provide consistent heating |

| Buchner Funnel & Filter Flask | Isolate solid product via vacuum filtration | |

| Standard Glassware | Beakers, graduated cylinders | For reagent handling and transfer |

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.[2][3][4] N-methylethylenediamine is corrosive and diethyl oxalate is harmful if swallowed.[4]

-

Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and attach a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: In the round-bottom flask, dissolve N-methylethylenediamine (1.0 equivalent) in absolute ethanol. A typical concentration is 1-2 M.

-

Initiation: While stirring the solution at room temperature, add diethyl oxalate (1.0 equivalent) to the flask. The addition may be slightly exothermic; for larger-scale reactions, dropwise addition is recommended.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Product Isolation: After the reaction period, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. The product, this compound, is a solid and should precipitate from the ethanol solution.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to remove residual solvent. The final product should be a crystalline solid.

Purification

For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol or ethanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Data Analysis and Product Validation

Accurate characterization of the final product is essential to validate the success of the synthesis.

Key Synthesis Parameters

| Parameter | Value / Specification | Rationale |

| Reactant Molar Ratio | 1:1 (Diamine:Dioxalate) | Stoichiometric ratio for the formation of the cyclic dione. |

| Solvent | Absolute Ethanol | Good solubility for reactants; byproduct is also ethanol. |

| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for a reasonable reaction rate. |

| Reaction Time | 2-4 hours | Typically sufficient for reaction completion. |

| Expected Yield | 85-95% (unoptimized) | The reaction is generally high-yielding. |

| Product Appearance | White to off-white crystalline solid | Expected physical state of the pure compound. |

Spectroscopic Characterization Data

The identity and purity of the synthesized this compound (CAS: 59702-29-3, Formula: C₅H₈N₂O₂, MW: 128.13 g/mol ) can be confirmed using standard analytical techniques.[5][6][7]

-

¹H NMR (Proton NMR):

-

A singlet corresponding to the methyl protons (N-CH₃).

-

Two distinct multiplets (likely triplets or more complex patterns) for the two non-equivalent methylene groups (-CH₂-CH₂-) in the piperazine ring.

-

-

¹³C NMR (Carbon NMR):

-

Two signals in the downfield region corresponding to the two amide carbonyl carbons (C=O).

-

Signals in the aliphatic region for the methyl carbon (N-CH₃) and the two methylene carbons (-CH₂-CH₂-).

-

-

FT-IR (Infrared Spectroscopy):

-

Strong absorption bands in the range of 1650-1700 cm⁻¹ characteristic of the amide carbonyl (C=O) stretching vibrations.

-

An N-H stretching band around 3200-3400 cm⁻¹ for the secondary amide.

-

C-H stretching bands in the 2800-3000 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (m/z = 128 or 129).

-

Conclusion: A Gateway to Novel Chemistries

The synthesis of this compound from N-methylethylenediamine and diethyl oxalate is a foundational reaction in heterocyclic chemistry.[8] It is a robust, high-yielding, and straightforward procedure that provides access to a valuable chemical intermediate. The protocol described in this guide emphasizes causality, safety, and reproducibility, offering a reliable method for researchers in academic and industrial settings. Mastery of this synthesis opens the door to the development of novel piperazine-based compounds with significant potential in drug discovery and materials science.

References

-

Stenutz. This compound. [Link]

-

ResearchGate. (2024). 1,4-Dimethylpiperazine-2,3-dione. [Link]

-

PubMed. (2024, October 4). 1,4-Di-methyl-piperazine-2,3-dione. [Link]

-

PubChemLite. This compound (C5H8N2O2). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemicalbook.com [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.fr [fishersci.fr]

- 5. This compound [stenutz.eu]

- 6. biosynth.com [biosynth.com]

- 7. PubChemLite - this compound (C5H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Methylpiperazine-2,3-dione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine-2,3-dione is a heterocyclic compound belonging to the diketopiperazine class of molecules. Its rigid cyclic diamide structure makes it an intriguing scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | |

| Molecular Weight | 128.13 g/mol | |

| CAS Number | 59702-29-3 | |

| Appearance | White to off-white solid | Inferred from typical properties of similar small organic molecules |

| Melting Point | Not definitively reported; likely a solid at room temperature | |

| Boiling Point | Not definitively reported | |

| Solubility | Expected to have some solubility in polar organic solvents |

Molecular Structure and Conformation

The structure of this compound consists of a six-membered piperazine ring containing two amide functionalities at the 2 and 3 positions, and a methyl group attached to the nitrogen atom at position 1.

Conformational Analysis

The piperazine-2,3-dione ring is not planar. X-ray crystallographic studies of the closely related 1,4-dimethylpiperazine-2,3-dione reveal that the ring adopts a half-chair conformation .[1] This conformation minimizes steric strain within the cyclic system. In this arrangement, some of the ring atoms are displaced out of the plane formed by the other atoms.[1] This non-planar geometry has significant implications for the molecule's intermolecular interactions and its ability to bind to biological targets.

Sources

An In-Depth Technical Guide to Ranitidine EP Impurity D (CAS 59702-29-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the identification and control of impurities are paramount to ensuring the safety, efficacy, and quality of drug products. Impurities can arise from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients.[1] This guide focuses on a specific compound of interest: CAS 59702-29-3, identified in the European Pharmacopoeia (EP) as Ranitidine EP Impurity D.[2][3]

Ranitidine, a once widely used H2-receptor antagonist for treating conditions like peptic ulcers and gastroesophageal reflux disease, has come under intense scrutiny, making the study of its related compounds particularly relevant.[1][4] This document serves as a comprehensive technical resource for professionals engaged in the research, development, and quality control of pharmaceuticals. It provides a detailed overview of the known physicochemical properties of Ranitidine EP Impurity D, outlines methodologies for its analytical characterization, and discusses its significance in the context of drug quality and regulatory compliance.

Compound Identification and Structure

Accurate identification is the foundation of all subsequent analytical and toxicological evaluation. Ranitidine EP Impurity D is a structurally related compound to the Ranitidine API.

-

Chemical Name: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide[3][4]

-

Synonyms: Ranitidine BP Impurity D, Ranitidine complex nitroacetamide[3][4]

-

CAS Registry Number: 59702-29-3 (Note: Some sources may list 117846-02-3 for the hydrochloride salt form)[2][4][5]

Chemical Structure:

Caption: Chemical structure of Ranitidine EP Impurity D.

Known Physicochemical Properties

Published data on the specific physical properties of Ranitidine EP Impurity D is limited. The information is primarily available through suppliers of reference standards. A summary of available and expected properties is presented below.

| Property | Value / Description | Source |

| Appearance | Expected to be a solid, powder or crystalline substance. | General knowledge based on similar compounds |

| Molecular Formula | C₁₂H₁₉N₃O₄S | [2][3] |

| Molecular Weight | 301.36 g/mol | [2][3] |

| Solubility | Data not widely available. Expected to have some solubility in organic solvents like methanol and acetonitrile, which are common in HPLC analysis.[7][8] | Inferred from analytical methods |

| Melting Point | Not specified in available literature. | N/A |

| Boiling Point | Not specified in available literature. | N/A |

Reference standard suppliers typically provide a Certificate of Analysis (CoA) that includes comprehensive characterization data such as ¹H-NMR, Mass Spectrometry (MS), and HPLC purity data.[2]

Analytical Characterization and Quantification

The control of impurities requires robust and validated analytical methods. For pharmaceutical impurities like Ranitidine EP Impurity D, high-performance liquid chromatography (HPLC) is the cornerstone of detection and quantification.[7][8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the API from its impurities and degradation products.[8]

Typical Method Parameters:

-

Column: Reversed-phase columns (e.g., C18, C8) are commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile is often employed to achieve separation of multiple impurities with different polarities.[8]

-

Detection: UV detection is standard, with wavelengths around 230 nm being effective for ranitidine and its related compounds.[8]

-

Purpose: This method allows for the accurate quantification of Impurity D, ensuring that its levels in the final drug product remain below the established regulatory thresholds (as defined by guidelines like ICH Q3).[1]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for the structural confirmation of impurities.[7]

-

Technique: LC-MS provides the molecular weight of the impurity, which can be used to confirm its identity by matching it with the known molecular weight of Ranitidine EP Impurity D (301.36 g/mol ).[2][7]

-

Application: It is a critical tool during forced degradation studies and in the investigation of unknown peaks observed during routine quality control testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.

-

Application: For a reference standard of Ranitidine EP Impurity D, a full suite of NMR experiments (¹H, ¹³C, etc.) would be used to confirm its chemical structure definitively. This data is a crucial part of the characterization package for a qualified reference standard.[2]

Experimental Protocols for Physicochemical Property Determination

For novel or poorly characterized impurities, determining key physicochemical properties is crucial for understanding their behavior. Below are standard, universally applicable protocols for determining properties critical to drug development.

Workflow for Impurity Characterization

Caption: General workflow for the characterization of a pharmaceutical impurity.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: This method (based on OECD Guideline 105) determines the saturation concentration of the substance in water at a specific temperature.

-

Methodology:

-

Add an excess amount of Ranitidine EP Impurity D to a flask containing purified water.

-

Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the mixture to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

Quantify the concentration of the dissolved impurity in the sample using a validated analytical method, such as HPLC-UV.

-

-

Causality: Understanding the aqueous solubility is critical for predicting an impurity's behavior during drug product dissolution and its potential to precipitate in vivo.

Protocol for Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity.

-

Methodology:

-

Finely powder a small, dry sample of the impurity.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

-

Causality: A sharp, well-defined melting point range is indicative of a high-purity compound. Broad ranges can suggest the presence of contaminants.

Protocol for n-Octanol/Water Partition Coefficient (LogP) Determination

-

Principle: The LogP value represents the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. It is a measure of lipophilicity.

-

Methodology:

-

Prepare a solution of the impurity in either n-octanol or water.

-

Mix this solution with an equal volume of the other solvent (water or n-octanol, respectively) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the impurity in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water]. The LogP is the base-10 logarithm of this value.

-

-

Causality: LogP is a fundamental parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Impact on Drug Quality and Safety

The presence of impurities, even in small amounts, can have significant consequences.[1] For Ranitidine EP Impurity D, the concerns are twofold:

-

Direct Toxicity: Any impurity must be evaluated for its own toxicological profile. Regulatory bodies like the FDA and EMA have strict limits on the levels of unqualified impurities in drug products.[7]

-

Degradation: The impurity itself could be unstable and degrade into other, potentially more harmful, compounds. The nitrosamine contamination crisis associated with ranitidine underscores the importance of understanding the entire impurity profile of a drug.[7]

Therefore, having a well-characterized reference standard for Ranitidine EP Impurity D is essential for:

-

Method Validation: To prove that analytical methods can accurately detect and quantify the impurity.

-

Stability Studies: To monitor the formation of the impurity over the shelf-life of the drug product.

-

Quality Control: For routine testing of API and finished product batches to ensure they meet regulatory specifications.[1]

Conclusion

Ranitidine EP Impurity D (CAS 59702-29-3) is a critical compound in the quality control and safety assessment of ranitidine-containing products. While specific, publicly available physicochemical data is sparse, its identity and importance as a pharmacopoeial impurity are well-established. This guide provides a framework for understanding its chemical nature and outlines the standard, scientifically-grounded methodologies required for its full characterization. For professionals in the pharmaceutical industry, a thorough understanding of this and other impurities is not merely a technical exercise but a fundamental component of ensuring patient safety and regulatory compliance.

References

-

Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Available from: [Link]

-

S. L. N. Prasad, P. V. S. L. N. Srinivasa Rao, K. Mukkanti. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of the Chilean Chemical Society. 2011;56(2):677-681. Available from: [Link]

-

Chemsrc. 1-phenylbutane-2,3-dione | CAS#:38087-02-4. Available from: [Link]

-

Chemsrc. 1-benzhydrylpiperazine-2,3-dione | CAS#:918428-83-8. Available from: [Link]

-

Guangzhou PI PI Biotech Inc. Ranitidine Impurity D (EP). Available from: [Link]

-

Veeprho. Ranitidine EP Impurity D | CAS 117846-02-3. Available from: [Link]

-

HXO Labs. Instock: Ranitidine EP Impurity D. Available from: [Link]

-

CAS Common Chemistry. Diphenylacetonitrile. Available from: [Link]

-

Wikipedia. Potassium stearate. Available from: [Link]

-

U.S. Environmental Protection Agency. 1,1-Ethenediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-. Available from: [Link]

-

PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available from: [Link]

-

PubChem. (2H3)Acetonitrile. Available from: [Link]

-

PubChem. Cyclobutrifluram. Available from: [Link]

-

PubChem. Tetrahydrofurfurylamine. Available from: [Link]

-

PubMed. Synthesis of [3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2lambda5- benzo[e][2][5][7]oxazaphosphinin-2-yl]-(aryl/alkyl) methanols and their bioactivity on sugarcane smut. Available from: [Link]

-

NIST WebBook. 1,2-Ethanediamine, N-(2-aminoethyl)-. Available from: [Link]

-

AS Chemical Laboratories Inc. 1,1-Ethenediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro (Ranitidine.HCl). Available from: [Link]

-

PubMed. Solution-phase Synthesis of Novel delta2-isoxazoline Libraries via 1,3-dipolar Cycloaddition and Their Antifungal Properties. Available from: [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Ranitidine EP Impurity D - Opulent Pharma [opulentpharma.com]

- 4. veeprho.com [veeprho.com]

- 5. 1-Methylpiperazine-2,3-dione | 59702-29-3 [chemicalbook.com]

- 6. hexonsynth.com [hexonsynth.com]

- 7. shimadzu.com [shimadzu.com]

- 8. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methylpiperazine-2,3-dione

This guide provides a comprehensive analysis of the expected spectroscopic signature of 1-methylpiperazine-2,3-dione (C₅H₈N₂O₂, Mol. Wt.: 128.13 g/mol )[1][2][3]. As a key intermediate in the synthesis of various compounds, including 1-Methylpiperazine, robust analytical methods for its structural confirmation are paramount[4]. While publicly available, peer-reviewed spectral data for this specific molecule is scarce, this document leverages foundational spectroscopic principles and data from closely related analogs to construct a predictive, yet authoritative, guide for its characterization by NMR, IR, and MS techniques.

The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and verify the structure and purity of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the cornerstone of spectral interpretation. This compound features a six-membered heterocyclic ring containing two nitrogen atoms and two adjacent carbonyl groups (an α-diketone within an amide framework).

Key Structural Features:

-

Asymmetry: The N-methyl group at position 1 renders the molecule asymmetric.

-

Carbonyl Groups: Two amide-like carbonyl groups at positions 2 and 3 are the most prominent functional groups, strongly influencing the electronic environment.

-

Proton Environments: There are three distinct types of protons: the N-methyl protons (H₃C-N), and two sets of methylene protons (-CH₂-) on the piperazine ring, which are diastereotopic due to the ring's asymmetry and conformation.

-

Carbon Environments: There are five distinct carbon environments: two carbonyl carbons, two methylene carbons, and one methyl carbon.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reproducible and high-resolution data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often suitable, but DMSO-d₆ may be preferred to clearly resolve the N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a 30-45° pulse angle to ensure quantitative integrity if needed, with a relaxation delay (d1) of at least 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick all peaks for both spectra.

-

Predicted ¹H NMR Spectral Data

The asymmetry of the molecule leads to distinct signals for the two methylene groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insight |

| ~ 3.8 - 4.0 | m | 2H | C6-H ₂ | These protons are adjacent to the N-methylated nitrogen (N1) and are deshielded. They will likely appear as a complex multiplet due to coupling with the C5 protons. |

| ~ 3.4 - 3.6 | m | 2H | C5-H ₂ | These protons are adjacent to the amide nitrogen (N4). Their chemical shift is influenced by the adjacent nitrogen and the C6 protons. |

| ~ 3.05 | s | 3H | N1-CH ₃ | The methyl group attached to nitrogen typically appears as a sharp singlet in this region. Its distinct nature makes it an excellent diagnostic peak. |

| ~ 7.0 - 8.5 (DMSO-d₆) | br s | 1H | N4-H | This amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may not be clearly observed in CDCl₃ but should be visible in DMSO-d₆. |

Predicted ¹³C NMR Spectral Data

The ¹³C spectrum provides unambiguous confirmation of the carbon skeleton, especially the two carbonyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insight |

| ~ 165 - 170 | C 2=O, C 3=O | The two adjacent carbonyl carbons in the amide-like environment are expected in this downfield region. They may be resolved as two separate peaks due to the molecular asymmetry. |

| ~ 50 - 55 | C 6H₂ | This methylene carbon is attached to the methylated nitrogen (N1) and is expected to be slightly downfield compared to C5. |

| ~ 45 - 50 | C 5H₂ | This methylene carbon is adjacent to the secondary amide nitrogen (N4). |

| ~ 40 - 45 | N1-C H₃ | The N-methyl carbon signal is expected in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the dual carbonyls.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Expert Insight |

| ~ 3200 - 3300 | Medium, Broad | N-H Stretch | Secondary Amide | This peak confirms the presence of the N-H group. Its broadness is due to hydrogen bonding. |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) | These signals confirm the aliphatic nature of the ring and methyl group. |

| ~ 1710 & ~1680 | Strong, Sharp | C=O Stretch | Amide Carbonyls | This is the most diagnostic region. The presence of two strong, sharp peaks is expected for the asymmetric dicarbonyl system. The exact positions can vary, but their intensity is a key identifier. |

| ~ 1200 - 1350 | Medium | C-N Stretch | Amine/Amide | This region confirms the presence of the carbon-nitrogen bonds within the ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure solid, a direct probe is efficient.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₅H₈N₂O₂ is 128.13. The mass spectrum should show a molecular ion peak at m/z = 128. The fragmentation pattern provides a structural fingerprint.

Caption: Predicted EI-MS fragmentation pathway for this compound.

| Predicted m/z | Ion Structure | Rationale & Expert Insight |

| 128 | [C₅H₈N₂O₂]⁺• | Molecular Ion (M⁺•). Its presence confirms the molecular weight of the compound. |

| 99 | [M - CHO]⁺ | Loss of a formyl radical is a common fragmentation for carbonyl compounds. |

| 71 | [M - CH₃-CO]⁺ | Cleavage of the N-methyl and an adjacent carbonyl group. |

| 56 | [C₃H₆N]⁺ | A characteristic fragment arising from the cleavage of the piperazine ring. This is often a stable and abundant ion in piperazine derivatives[5]. |

| 42 | [C₂H₄N]⁺ | A smaller fragment, likely from further decomposition of the ring structure. |

Integrated Analytical Workflow

A robust analytical strategy combines these techniques for unambiguous identification.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of this compound. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers can effectively confirm the identity and purity of their synthesized material. The combination of NMR for detailed structural mapping, IR for rapid functional group identification, and MS for molecular weight and fragmentation analysis constitutes a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

-

PubChemLite. (n.d.). This compound (C5H8N2O2). [Online]. Available at: [Link]

-

Stenutz. (n.d.). This compound. [Online]. Available at: [Link]

-

Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Online]. Available at: [Link]

Sources

A Technical Guide to the Biological Landscape of Piperazine-2,3-dione Derivatives

Abstract: The piperazine-2,3-dione core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. While the broader class of piperazine derivatives is well-documented, this guide focuses specifically on the therapeutic potential inherent to the piperazine-2,3-dione framework and its N-substituted analogs, including the 1-methyl derivative. This document synthesizes current research to provide an in-depth overview of their synthesis, multifaceted biological activities—ranging from central nervous system modulation to antimicrobial and anticancer effects—and the underlying mechanisms of action. We will explore key structure-activity relationships and provide detailed experimental protocols for evaluating their efficacy, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

The Piperazine-2,3-dione Scaffold: A Chemical Overview

The piperazine-2,3-dione ring is a six-membered heterocycle containing two nitrogen atoms and two carbonyl groups at adjacent positions. This structure offers a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive starting point for drug design. The 1-methyl substitution, creating 1-Methylpiperazine-2,3-dione, serves as a crucial intermediate in the synthesis of other compounds and as a building block for more complex derivatives.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the this compound core involves a two-step process. This green and cost-effective approach begins with an aminolysis reaction between di-methyl oxalate and N-methylethylenediamine to form the dione intermediate.[1] This intermediate is often used in subsequent reactions, such as hydrogenation, to produce other valuable compounds like 1-Methylpiperazine.[1] The simplicity and high conversion rate of this initial step make the this compound scaffold readily accessible for further derivatization.[1]

Caption: General synthesis pathway for the this compound core.

A Spectrum of Biological Activities

Derivatives built upon the piperazine-2,3-dione and related piperazine scaffolds exhibit a remarkable range of pharmacological effects. This versatility has positioned them as promising candidates in multiple therapeutic areas.[2][3][4]

Central Nervous System (CNS) Modulation

The piperazine nucleus is a well-established pharmacophore in CNS-active agents due to its favorable pharmacokinetic profile for crossing the blood-brain barrier.[5] Derivatives of piperazine-2,3-dione are no exception, demonstrating significant potential in treating neurological and psychiatric disorders.[6][7]

Several studies have highlighted the anti-anxiety properties of piperazinedione derivatives.[8] Preclinical evaluations using rodent models such as the elevated plus maze (EPM) and open-field test have shown that specific derivatives can increase exploratory behavior in a manner comparable to established anxiolytics like diazepam.[8]

The primary mechanism for this anxiolytic effect appears to be the modulation of GABAergic transmission.[8] Flumazenil antagonism experiments suggest that these compounds act at the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effect of GABA without inducing significant sedative effects at higher doses.[8] This favorable side-effect profile makes them particularly interesting for further development. Some arylpiperazine derivatives have also shown anxiolytic-like effects through interaction with serotonin 5-HT1A receptors.[6][9]

Caption: Proposed anxiolytic mechanism via GABA-A receptor modulation.

Piperazine derivatives have long been investigated for their anticonvulsant activity.[10][11] Specifically, dicarboxylic piperazine derivatives that block excitation at glutamate receptors have shown efficacy in rodent models of epilepsy.[12] These compounds act as potent antagonists of the α-kainate subtype of glutamate receptors, protecting against seizures induced by both acoustic stimuli and chemical convulsants.[12]

Furthermore, chiral pyrido[1,2-a]pyrazine derivatives, which are structurally related to diketopiperazines, have demonstrated broad-spectrum anticonvulsant activity in maximal electroshock seizure (MES) and 6Hz models, with potency comparable to the reference drug Levetiracetam.[13] This highlights the importance of stereochemistry in the pharmacological activity of these compounds.[13]

The piperazine moiety is a cornerstone in the development of many antidepressant drugs.[5] Studies on phenylpiperazine pyrrolidin-2-one derivatives, which share structural similarities with piperazine-diones, have demonstrated strong antidepressant-like activity in the forced swimming test.[14] The mechanism is often complex, with evidence pointing towards interactions with both serotonergic (5-HT1A and 5-HT2) and adrenergic (α1 and α2) receptors.[14][15]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for novel anti-infective agents. Piperazine derivatives have emerged as a promising class of compounds in this area.[16][17] Various substituted piperazine derivatives have been synthesized and screened for activity against a panel of pathogenic microbes.

Many of these compounds show significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19][20] They have also demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus niger.[18][19] The broad spectrum of activity suggests that the piperazine scaffold can be modified to target various microbial pathways.

Anticancer Potential

Recent innovations have identified piperazine-2,3-dione derivatives as potent and specific inhibitors of oncogenic proteins. A notable example is their application as KRAS G12C inhibitors.[21] The KRAS protein is a key signaling node, and the G12C mutation is a common driver in several cancers. Novel piperazine-2,3-dione derivatives have been developed that show significant pharmacological activity against KRAS G12C-mutated tumor cells both in vitro and in vivo, representing a promising avenue for targeted cancer therapy.[21]

Summary of Biological Activities and Targets

The diverse therapeutic potential of this scaffold is best summarized by cataloging the observed activities and their corresponding molecular targets.

| Biological Activity | Primary Molecular Target(s) | Representative Derivative Class | Key Findings |

| Anxiolytic | GABA-A Receptor (Benzodiazepine Site), 5-HT1A Receptor | Piperazinediones | Efficacy comparable to diazepam with fewer sedative effects.[8] |

| Anticonvulsant | Glutamate Receptors (α-kainate subtype) | Dicarboxylic Piperazines, Pyrido[1,2-a]pyrazines | Potent antagonism of excitatory pathways; activity is stereochemistry-dependent.[12][13] |

| Antidepressant | 5-HT1A, 5-HT2, and α-Adrenergic Receptors | Phenylpiperazine Pyrrolidin-2-ones | Strong antidepressant-like effects in preclinical models.[14] |

| Antimicrobial | Not fully elucidated; likely multiple targets | Substituted Piperazines | Broad-spectrum activity against Gram-positive/negative bacteria and fungi.[18][19] |

| Anticancer | KRAS G12C Oncogenic Protein | Piperazine-2,3-diones | Specific inhibition of a key cancer driver mutation.[21] |

Key Experimental Protocols

To validate the biological activity of novel this compound derivatives, standardized and reproducible experimental protocols are essential. The following methodologies represent core assays for screening anxiolytic and antimicrobial potential.

In Vivo Protocol: The Elevated Plus Maze (EPM) Test for Anxiolysis

The EPM is a gold-standard behavioral assay for assessing anxiety-like behavior in rodents. It relies on the conflict between the animal's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.

-

Animals: Male Wistar rats or Swiss mice are commonly used. Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Test compounds (e.g., this compound derivatives) are dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).

-

Administer the compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.

-

Control groups should include a vehicle-only group and a positive control group (e.g., Diazepam, 1-2 mg/kg).

-

-

Testing Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using an overhead video camera for later analysis.

-

-

Data Analysis:

-

Score the number of entries into the open and closed arms.

-

Measure the time spent in the open and closed arms.

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

An increase in these percentages relative to the vehicle control indicates an anxiolytic-like effect.[8]

-

Total arm entries can be used as a measure of general locomotor activity.

-

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

In Vitro Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculums adjusted to a standard density (e.g., 0.5 McFarland).

-

Compound Preparation:

-

Dissolve the test compounds in a solvent like DMSO to create a high-concentration stock solution.

-

Perform a serial two-fold dilution of the stock solution in the growth medium directly in the wells of the 96-well plate.

-

-

Inoculation:

-

Add a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

-

-

Controls:

-

Positive Control: Wells with medium and inoculum only (should show growth).

-

Negative Control: Wells with medium only (should show no growth).

-

Standard Drug: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be tested in parallel.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Future Directions and Conclusion

The this compound scaffold and its close analogs represent a fertile ground for therapeutic innovation. The existing body of research strongly supports their potential across a wide range of diseases, from neurological disorders to cancer and infectious diseases.

Future research should focus on:

-

Systematic Derivatization: Exploring a wide range of substitutions on the piperazine-2,3-dione core to build comprehensive Structure-Activity Relationship (SAR) models for each biological target.

-

Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular interactions responsible for the observed biological effects.

-

Pharmacokinetic Profiling: Optimizing derivatives for improved absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are viable drug candidates.

References

- Biological profiling of piperazinediones for the management of anxiety. PubMed.

- 1-Methylpiperazine: synthesis, applic

- Anticonvulsant Activity of Two Novel Piperazine Derivatives With Potent Kain

- Synthesis and anticonvulsant activity of some piperazine deriv

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.

- Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties. PubMed.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.

- Synthesis and anticonvulsant activity of some piperazine derivatives.

- Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. PubMed.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- A review of pharmacology and clinical use of piperine and its deriv

- A valuable insight into recent advances on antimicrobial activity of piperazine deriv

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Pharmacology.

- Piperazine skeleton in the structural modification of n

- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one deriv

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.

- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdomlib.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.

- (PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

Sources

- 1. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological profiling of piperazinediones for the management of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. apjhs.com [apjhs.com]

- 18. researchgate.net [researchgate.net]

- 19. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 20. mdpi.com [mdpi.com]

- 21. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]

The Strategic Role of 1-Methylpiperazine-2,3-dione in Modern Organic Synthesis: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of 1-methylpiperazine-2,3-dione as a versatile building block in organic synthesis. With a focus on its applications in medicinal chemistry and drug development, this document explores the reactivity of its vicinal dicarbonyl moiety and the strategic importance of the piperazine scaffold. Detailed experimental protocols, mechanistic insights, and spectroscopic characterization are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this valuable synthetic intermediate.

Introduction: The Emergence of this compound

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a privileged scaffold in drug design.[1][2] Within the diverse family of piperazine derivatives, this compound has emerged as a particularly valuable intermediate, offering a unique combination of a pre-functionalized core and reactive handles for further molecular elaboration.

This guide will delve into the synthetic pathways to access this compound, its detailed physicochemical and spectroscopic characterization, and its strategic applications in the construction of complex molecular architectures.

Synthesis of this compound: A Practical Approach

The most common and efficient synthesis of this compound involves the cyclocondensation of an N-alkyldiamine with a dialkyl oxalate.[3] This method is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Mechanism

The synthesis proceeds via a double nucleophilic acyl substitution. The more nucleophilic secondary amine of N-methylethylenediamine initially attacks one of the ester carbonyls of dimethyl oxalate, followed by an intramolecular cyclization where the primary amine attacks the second ester carbonyl, leading to the formation of the six-membered ring and elimination of two molecules of methanol.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar piperazine-2,3-diones.[4]

Materials:

-

N-methylethylenediamine

-

Dimethyl oxalate

-

Ethanol (absolute)

-

Dioxane

Procedure:

-

To a stirred solution of dimethyl oxalate (1.0 eq) in absolute ethanol (2 M), add N-methylethylenediamine (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Heat the mixture to reflux for 2 hours to drive the reaction to completion.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dioxane and heat to dissolve.

-

Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold dioxane, and dry under vacuum.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic dataset are essential for the unambiguous identification and quality control of this compound.

| Property | Value |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 124 °C (for the ethyl analog)[4] |

| Solubility | Soluble in hot dioxane and ethanol. |

Note: The melting point is for the analogous 1-ethyl-2,3-dioxo-piperazine and is provided as a reference.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, and two multiplets corresponding to the two inequivalent methylene groups of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the two methylene carbons, and two distinct carbonyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands in the carbonyl region (around 1650-1700 cm⁻¹) corresponding to the two amide C=O stretches.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Role in Organic Synthesis: A Versatile Scaffold

The synthetic utility of this compound stems from the reactivity of its dicarbonyl functionality and the inherent properties of the piperazine core.

Reduction to 1-Methylpiperazine

One of the primary applications of this compound is as a direct precursor to 1-methylpiperazine, a widely used building block in the pharmaceutical industry for the synthesis of drugs such as cyclizine, meclizine, and sildenafil.[3][5] The reduction of the dione is typically achieved through catalytic hydrogenation.[3]

Caption: Conversion of the dione to 1-methylpiperazine.

Building Block for Bioactive Molecules

The piperazine-2,3-dione scaffold is increasingly being recognized as a valuable core for the development of novel therapeutic agents. The dicarbonyl unit can be selectively functionalized, and the piperazine nitrogens offer points for diversification.

A notable recent application is in the development of inhibitors for KRAS G12C, a challenging target in cancer therapy. Novel piperazine-2,3-dione derivatives have been designed and synthesized as potential KRAS G12C inhibitors, demonstrating the potential of this scaffold in addressing difficult drug targets.

Elaboration of the Piperazine-2,3-dione Core

The reactivity of the carbonyl groups and the adjacent methylene positions allows for a range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery. These reactions can include:

-

Condensation Reactions: The active methylene protons adjacent to the carbonyl groups can participate in condensation reactions with aldehydes and other electrophiles.

-

Alkylation and Acylation: The nitrogen atoms of the piperazine ring can be further functionalized through alkylation and acylation reactions, although the amide nitrogen is less reactive.

Conclusion: A Promising Future in Synthesis and Drug Discovery

This compound is a versatile and increasingly important building block in organic synthesis. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, makes it an attractive starting material for the construction of complex molecules, particularly in the realm of medicinal chemistry. As the quest for novel therapeutic agents continues, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. National Institutes of Health. [Link]

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. [Link]

-

(PDF) 1,4-Dimethylpiperazine-2,3-dione. ResearchGate. [Link]

-

1,4-Dimethylpiperazine-2,3-dione. National Institutes of Health. [Link]

-

Synthesis of new amides of the N-methylpiperazine series | Request PDF. ResearchGate. [Link]

-

1-Methylpiperazine | C5H12N2 | CID 53167. PubChem. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. (2016-11-21). [Link]

- CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.

-

1,4-Di-methyl-piperazine-2,3-dione. National Institutes of Health. (2024-10-04). [Link]

-

Piperazine, 1-methyl-. NIST WebBook. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics. (2019-08-15). [Link]

-

Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... ResearchGate. [Link]

-

Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com. [Link]

Sources

Introduction: The Significance of the Piperazine-2,3-dione Scaffold

An In-Depth Technical Guide to the Stability and Reactivity Profile of 1-Methylpiperazine-2,3-dione

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between pharmacophoric elements.[1] The introduction of carbonyl functionalities to create piperazine-diones further enhances the structural and electronic diversity of this privileged core. Specifically, the this compound structure, featuring vicinal carbonyl groups, presents a unique combination of a rigidified cyclic diamide system with a tertiary amine. This arrangement offers a compelling profile for investigation by researchers, scientists, and drug development professionals. Its utility as a synthetic intermediate, for instance in the greener synthesis of 1-methylpiperazine, underscores its practical importance in chemical manufacturing.[2] This guide provides a comprehensive overview of the stability and reactivity of this compound, offering field-proven insights into its handling, potential degradation pathways, and synthetic utility.

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves the cyclocondensation of N-methylethylenediamine with a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate.[2][3] This reaction proceeds through an initial aminolysis to form an intermediate amide, which then undergoes an intramolecular cyclization to yield the desired product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 equivalent) and a suitable solvent such as ethanol.

-

Addition of Amine: While stirring at room temperature, slowly add N-methylethylenediamine (1.0 equivalent) dropwise to the solution of diethyl oxalate.

-

Reaction Progression: An exothermic reaction may be observed. After the initial addition, the reaction mixture is typically stirred for several hours at room temperature to allow for the formation of the intermediate.

-

Cyclization: The mixture is then heated to reflux to drive the intramolecular cyclization and the removal of ethanol.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as dioxane, to yield this compound as a solid.[3]

Visualization of the Synthetic Pathway

Caption: Synthesis of this compound.

Stability Profile

The stability of this compound is primarily influenced by its cyclic diamide structure. The key degradation pathway is hydrolysis, while thermal and photolytic stress can also impact its integrity.

Chemical Stability: Hydrolysis

The presence of two amide-like bonds within the six-membered ring makes this compound susceptible to hydrolysis under both acidic and basic conditions.[4] This process involves the cleavage of one or both of the N-C=O bonds, leading to ring-opening and the formation of linear amino acid derivatives. The hydrolysis of cyclic imides and related structures can be a reversible process, with the open-chain amide acid potentially re-cyclizing.[5]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to cleave the amide bond.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide nitrogen as a leaving group, which is subsequently protonated by the solvent.

Visualization of Hydrolytic Degradation

Caption: Hydrolytic degradation of this compound.

Forced Degradation Studies: A Protocol

To quantitatively assess the stability of this compound, forced degradation studies under various stress conditions are recommended.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl. Keep the solution at a controlled temperature (e.g., 60°C) and withdraw samples at various time points. Neutralize the samples before analysis.

-

Basic Hydrolysis: To another aliquot, add 0.1 N NaOH. Maintain the same temperature and sampling schedule as the acidic hydrolysis. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples over time.

-

Thermal Degradation: Subject a solid sample or a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Summary of Stability Influencing Factors

| Factor | Effect on Stability | Anticipated Outcome |

| Low pH (Acidic) | Promotes hydrolysis of the amide bonds. | Ring-opening to form amino acid derivatives. |

| High pH (Basic) | Promotes hydrolysis of the amide bonds. | Ring-opening to form carboxylate and amine species. |

| Elevated Temperature | Can accelerate hydrolytic and other degradation pathways. | Increased rate of degradation.[6] |

| Oxidizing Agents | Potential for oxidation of the piperazine ring. | Formation of N-oxides or other oxidation products. |

| UV/Visible Light | May induce photolytic degradation. | Dependent on the chromophoric properties of the molecule. |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The N-methyl group and the adjacent secondary amine nitrogen within the ring also influence its chemical behavior.

Reactions at the Carbonyl Groups

The primary site of reactivity is the vicinal dicarbonyl system.

-

Reduction: The amide carbonyls can be reduced to the corresponding methylene groups to form 1-methylpiperazine. This is a key transformation, as this compound is often an intermediate in the synthesis of 1-methylpiperazine.[2] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure are typically employed for this transformation.

Experimental Protocol: Reduction to 1-Methylpiperazine

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess) in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve this compound in dry THF and add it dropwise to the stirred suspension of LiAlH₄ at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Workup and Isolation: Filter the resulting solids and wash them with THF. The filtrate is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 1-methylpiperazine.

Reactivity at the Nitrogen Atoms

-

N1 (Tertiary Amine): The N-methylated nitrogen is a tertiary amine incorporated into an amide. Its basicity and nucleophilicity are significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, it is generally not a site for further alkylation or acylation under standard conditions.

-

N4 (Secondary Amine): The N4 nitrogen is part of a secondary amide. While less reactive than a free amine, it can still undergo reactions under specific conditions, although reactions at the carbonyls are more favorable.

Visualization of Reactivity

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a stability and reactivity profile dominated by its cyclic diamide structure. Its primary liability is its susceptibility to hydrolysis, a factor that must be carefully considered during its synthesis, storage, and use in subsequent reactions. The electrophilic carbonyl groups are the main sites of reactivity, with reduction to 1-methylpiperazine being a key transformation. A thorough understanding of these characteristics, as outlined in this guide, is essential for researchers and drug development professionals seeking to effectively utilize this versatile chemical entity.

References

-

Sato, Y., Kojima, T., Goto, T., Oomikawa, R., Watanabe, H., & Wakabayashi, K. (n.d.). Hydrolysis and Phytotoxic Activity of Cyclic Imides. Oxford Academic. Retrieved from [Link]

-

Paulus, A., & Fraaije, M. W. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(15), 9680–9703. Retrieved from [Link]

-

ChemBK. (n.d.). Piperazine-2,3-Dione. Retrieved from [Link]

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. Retrieved from [Link]

-

Freeman, G. A., & Rideout, J. L. (2009). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 347-354. Retrieved from [Link]

-

Pater, A., Ferlin, F., & Santi, C. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. Retrieved from [Link]

Sources

Theoretical Studies on 1-Methylpiperazine-2,3-dione Conformation: An In-depth Technical Guide

Abstract

1-Methylpiperazine-2,3-dione is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its conformational landscape plays a pivotal role in determining its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of this compound. We delve into the application of computational chemistry, particularly Density Functional Theory (DFT), to predict stable conformers, analyze their relative energies, and understand the barriers to interconversion. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the conformational analysis of cyclic diamides.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug candidates, the specific spatial arrangement of atoms, or conformation, dictates how the molecule interacts with its biological target. This compound, a derivative of piperazine, is a versatile scaffold found in numerous bioactive compounds.[1][2] The conformational flexibility of the piperazine ring, coupled with the rigidity of the dione functionality, presents a unique structural motif. Understanding the preferred conformations of this molecule is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity to guide the design of more potent and selective analogs.

-

Pharmacokinetic Profiling: Predicting properties such as membrane permeability and metabolic stability, which are influenced by molecular shape and polarity.

-

Crystal Packing and Solid-State Properties: Informing on the likely crystalline forms of the molecule, which is critical for formulation and manufacturing.

While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data on molecular conformation, computational methods offer a powerful complementary approach. Theoretical studies can explore the entire conformational space, identify low-energy conformers that may not be observable in a crystal lattice, and quantify the energetic barriers between them.

Theoretical Methodology: A Validating Framework

The cornerstone of a reliable theoretical study is a robust and well-validated computational protocol. For a molecule like this compound, a combination of conformational searching and high-level quantum mechanical calculations is essential.

Conformational Search: Exploring the Possibilities

The initial step involves a systematic search for all possible low-energy conformations. The piperazine ring can adopt several non-planar conformations, primarily chair, boat, and twist-boat (or skew-boat) forms. The presence of the methyl group on one of the nitrogen atoms introduces additional complexity.

A common and effective strategy is to perform an initial conformational search using a computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94s). This allows for a broad exploration of the potential energy surface. The resulting unique conformers are then subjected to more accurate quantum mechanical calculations.

Quantum Mechanical Calculations: Accuracy and Reliability

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[3] The choice of functional and basis set is critical for obtaining reliable results.

-

Functional Selection: Hybrid functionals, such as B3LYP, have a long track record of providing good geometric and energetic predictions for organic molecules.[4] More modern functionals, like the M06-2X, can offer improved accuracy, particularly for systems with non-covalent interactions.